molecular formula C5H8BrN3 B13636869 (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine

Katalognummer: B13636869
Molekulargewicht: 190.04 g/mol
InChI-Schlüssel: ORZIYRSUNOFAAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and a methyl group on the pyrazole ring makes this compound a unique compound with specific chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole: A closely related compound with similar chemical properties.

    3-Bromo-1-methyl-1H-pyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.

    5-Bromo-1-isopropyl-1H-pyrazole: A compound with an isopropyl group instead of a methyl group.

Uniqueness

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring, which imparts specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C5H8BrN3

Molekulargewicht

190.04 g/mol

IUPAC-Name

(5-bromo-1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C5H8BrN3/c1-9-5(6)2-4(3-7)8-9/h2H,3,7H2,1H3

InChI-Schlüssel

ORZIYRSUNOFAAW-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)CN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.